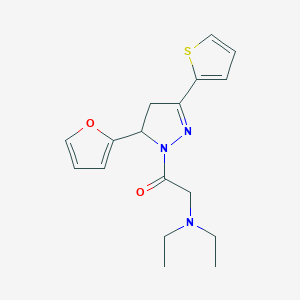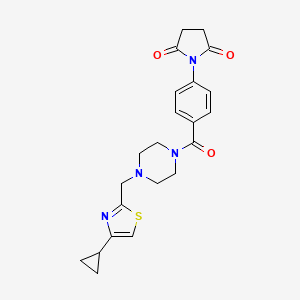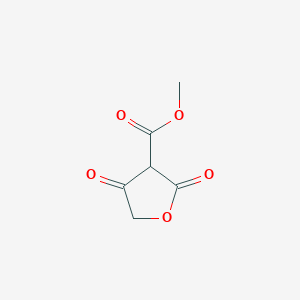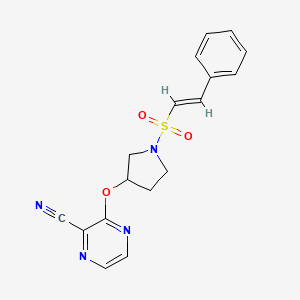![molecular formula C21H22N4O2 B2486579 Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate CAS No. 844859-78-5](/img/structure/B2486579.png)
Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like "Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate" involves multiple steps, including cyclization reactions, condensation, and functional group transformations. These processes are meticulously designed to form the desired compound with high specificity and yield. For example, the synthesis involving the addition and cyclization reaction of furanones with hydrochloric acid, halogens, and methyl propiolate to yield imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines demonstrates the complexity of synthesizing such compounds (Huang & Wamhoff, 1984).
Molecular Structure Analysis
The analysis of the molecular structure of heterocyclic compounds provides insights into their conformation, electron distribution, and potential reactivity sites. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate these structures, revealing how the arrangement of atoms and the presence of specific functional groups contribute to the compound's properties (Sokol et al., 2002).
Chemical Reactions and Properties
"this compound" and related compounds undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions are influenced by the compound's molecular structure, particularly the electron-rich and electron-deficient sites, which dictate the course and outcome of chemical transformations (Yan et al., 2009).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and crystal structure, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Yeong et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for the practical application of heterocyclic compounds. These properties are explored through experimental studies and theoretical calculations to understand how the compound interacts with other molecules (Panda et al., 2003).
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
Crystal Structure : The crystal structure of related compounds, such as in the study by Liu et al. (2012), shows the formation of specific angles and conformations between different rings in the molecule. These structural details can contribute to understanding the physical properties and reactivity of similar compounds (Hong-qiang Liu et al., 2012).
Spectroscopic Properties : Hranjec et al. (2008) investigated the spectroscopic properties of benzimidazole derivatives, providing insights into their electronic structure and potential applications in materials science (M. Hranjec et al., 2008).
Chemical Synthesis and Reactivity
Synthesis Techniques : The work of Huansheng (2013) and Rajanarendar et al. (2007) explores the synthesis of similar benzimidazole compounds, highlighting the methodologies and chemical reactions used in producing such complex molecules (Cheng Huansheng, 2013); (E. Rajanarendar et al., 2007).
Reactivity with Nucleophiles : Sokolov and Aksinenko (2010) studied the reactivity of similar compounds with various nucleophiles, providing valuable information on their chemical behavior and potential applications in organic synthesis (V. Sokolov & A. Aksinenko, 2010).
Biological Applications and Anticancer Activity
Anticancer Activity : Zhao et al. (2015) investigated the potential anticancer activity of benzimidazole-based compounds, suggesting their utility in developing new therapeutic agents (Jin’an Zhao et al., 2015).
Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) explored the antimicrobial and cytotoxic properties of benzimidazole derivatives, indicating their potential in pharmaceutical research (M. Noolvi et al., 2014).
Coordination Polymers and Material Science
Coordination Polymers : Zhang et al. (2013) demonstrated the use of benzimidazole derivatives in constructing coordination polymers, which can have applications in materials science and nanotechnology (Yue Zhang et al., 2013).
Photochromic Properties : Kose and Orhan (2006) synthesized novel benzimidazol[1,2a]pyrrolidin-2-ones with photochromic properties, relevant for developing materials that change color in response to light (Mahmut Kose & Ersin Orhan, 2006).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with targets, and its pharmacokinetics .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-15(9-10-19(26)27-2)21(24-11-5-6-12-24)25-18-8-4-3-7-17(18)23-20(25)16(14)13-22/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDSONMEOLGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)








![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)
